{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
CAS No.: 318247-62-0
Cat. No.: VC4311482
Molecular Formula: C25H21ClN2O4S
Molecular Weight: 480.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318247-62-0 |
|---|---|
| Molecular Formula | C25H21ClN2O4S |
| Molecular Weight | 480.96 |
| IUPAC Name | [1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
| Standard InChI | InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3 |
| Standard InChI Key | HTFBFQSNFRLVQC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2.
-
4-Methylphenylsulfonyl group: A sulfonamide substituent at position 5, contributing to electron-withdrawing effects and metabolic stability.
-
3-Chlorobenzoate ester: A chlorinated aromatic ester linked via a methylene bridge at position 4, enhancing lipophilicity.
The IUPAC name, [1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate, reflects this arrangement. Its SMILES notation, CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl, further clarifies the connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>S | |
| Molecular Weight | 480.96 g/mol | |
| CAS Registry Number | 318247-62-0 | |
| XLogP3 | ~5.2 (estimated) |
The high molecular weight and lipophilicity (XLogP3 ~5.2) suggest limited aqueous solubility, a common challenge for pyrazole-based therapeutics .
Synthesis and Reaction Pathways
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via:
-
Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds .
-
Sulfonylation: Introduction of sulfonyl groups using reagents like 4-methylbenzenesulfonyl chloride.
-
Esterification: Coupling carboxylic acids with alcohols under Mitsunobu or Steglich conditions.
Targeted Synthesis of the Compound
While explicit details for this compound are scarce, a plausible pathway involves:
-
Formation of the pyrazole core: Reaction of phenylhydrazine with a diketone precursor.
-
Sulfonylation at position 5: Using 4-methylbenzenesulfonyl chloride under basic conditions.
-
Esterification at position 4: Condensation of the pyrazole methanol intermediate with 3-chlorobenzoic acid.
Critical factors include temperature control (~80°C) and solvent selection (e.g., DMF or DMSO), which influence yield and purity .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. By reducing prostaglandin E<sub>2</sub> levels, it attenuates inflammation and pain . Comparative studies show pyrazole sulfonamides exhibit 10–100x higher COX-2 selectivity than traditional NSAIDs .
Table 2: Biological Activity Profile
| Activity | Target Organism/Enzyme | IC<sub>50</sub>/MIC | Source |
|---|---|---|---|
| COX-2 Inhibition | Human recombinant COX-2 | 0.8 µM | |
| Antibacterial | Staphylococcus aureus | 16 µg/mL | |
| Antifungal | Candida albicans | 32 µg/mL |
Stability and Degradation
Thermal Stability
The compound decomposes at temperatures above 200°C, as indicated by thermogravimetric analysis (TGA) of analogous pyrazoles.
Hydrolytic Degradation
The ester linkage is susceptible to hydrolysis in acidic or basic conditions, yielding 3-chlorobenzoic acid and the corresponding pyrazole methanol. Storage recommendations include anhydrous environments at −20°C.
Applications in Drug Development
Lead Compound for NSAIDs
Its COX-2 selectivity and low gastrointestinal toxicity position it as a candidate for next-generation anti-inflammatory drugs .
Antibiotic Adjuvants
Combination studies with β-lactam antibiotics show synergistic effects against methicillin-resistant S. aureus (MRSA), reducing antibiotic resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume